4-Ethylpyrrolidine-2-carboxylic acid

Chemical Biology Drug Discovery Medicinal Chemistry

Generic proline analogs often introduce uncontrolled variability in chiral synthesis and SAR studies. 4-Ethylpyrrolidine-2-carboxylic acid (CAS 1521966-39-1) eliminates this risk with a defined 4-ethyl substituent that predictably modulates lipophilicity (pKa ~2.36) and steric bulk. • Supplied as the free base (≥95% purity) for direct incorporation into peptide or small-molecule workflows - no deprotection step required. • Two chiral centers yield four stereoisomers, enabling systematic exploration of conformational and binding selectivity. • Ideal for constructing proprietary peptidomimetic libraries and chiral ligands where novel IP is critical.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12844518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpyrrolidine-2-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC1CC(NC1)C(=O)O
InChIInChI=1S/C7H13NO2/c1-2-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)
InChIKeyVQZWJPSIXQCRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpyrrolidine-2-carboxylic Acid Overview


4-Ethylpyrrolidine-2-carboxylic acid (CAS: 1521966-39-1) is a chiral, non-proteinogenic amino acid derivative belonging to the pyrrolidine carboxylic acid class . It is a substituted proline analog, characterized by an ethyl group at the 4-position of the pyrrolidine ring and a carboxyl group at the 2-position [1]. This structural modification distinguishes it from proline and other 4-substituted analogs, potentially altering its lipophilicity, steric bulk, and conformational properties . Its primary utility is as a versatile building block in organic synthesis for constructing peptidomimetics and chiral ligands [1].

Chiral building block for peptidomimetic synthesis
Exploratory proline analog for medicinal chemistry
Free base form supports direct coupling and catalysis

Why 4-Ethylpyrrolidine-2-carboxylic Acid Cannot Be Substituted


Substituting 4-Ethylpyrrolidine-2-carboxylic acid with other pyrrolidine-2-carboxylic acid derivatives (e.g., proline, 4-methylproline) is scientifically unjustified without explicit validation. The 4-ethyl substituent directly impacts the compound's physicochemical profile, including its predicted pKa (2.36±0.40) and lipophilicity [1]. These alterations can influence solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design . Furthermore, the compound possesses two chiral centers, leading to four possible stereoisomers, each of which can exhibit different biological and pharmacological properties . Generic substitution could therefore lead to significant deviations in experimental outcomes, such as changes in target binding, altered ADME profiles, or variations in synthetic yield and selectivity, making direct replacement a high-risk proposition for any project.

Proline or 4-methylproline may shift lipophilicity and steric bulk, altering target engagement.
Stereoisomer mixtures can lead to divergent assay-response profiles; single-isomer identity requires review.
Salt forms introduce counterions that may interfere with metal-catalyzed or peptide-coupling reactions.

4-Ethylpyrrolidine-2-carboxylic Acid Evidence Guide


Limited Public Bioactivity Data

A comprehensive search of authoritative databases (e.g., ChEMBL, BindingDB) reveals no specific, quantifiable bioactivity data (e.g., IC50, Ki, EC50) for 4-Ethylpyrrolidine-2-carboxylic acid against any biological target [1]. This is in stark contrast to more extensively studied pyrrolidine derivatives. For instance, some 4-substituted proline analogs have been investigated as selective antagonists for ionotropic glutamate receptors, with specific binding affinities and functional activities reported [2]. The absence of such data for this compound means its biological profile is undefined. The only related assay data points found are for other compounds with different core structures, such as the inhibition of porcine liver carboxylesterase (IC50: 47 nM) or agonist activity at the human HCA2 receptor (EC50: 1.40E+3 nM), which are not directly transferable to this molecule [3][4].

Bioactivity Data
Data to verify
No quantitative target data in ChEMBL or BindingDB
Defines compound as exploratory building block, not a bioactive tool.
Class-level inference; internal screening required.
Chemical Biology Drug Discovery Medicinal Chemistry

Physicochemical Property Profile

The predicted acid dissociation constant (pKa) for 4-Ethylpyrrolidine-2-carboxylic acid is 2.36±0.40 . This value is comparable to the experimental pKa of proline (pKa ~1.95 for the carboxylic acid group) [1], suggesting similar ionization behavior at physiological pH. While specific LogP data for the free acid was not found in authoritative sources, the ethyl substitution is known to increase lipophilicity compared to proline or 4-methylproline [2]. For comparison, a related Boc-protected derivative, (2S)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid, has a reported LogP of 2 [3].

Predicted pKa
Class-level
2.36 ± 0.40
Supports ionization-state review for permeability and formulation studies.
Computational prediction; experimental verification advised.
Medicinal Chemistry ADME Formulation Science

Free Base vs. Salt Form Availability

4-Ethylpyrrolidine-2-carboxylic acid is commercially available as a free base (CAS 1521966-39-1) with a reported purity of ≥95% . This contrasts with many related analogs, such as (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid hydrochloride, which are offered as a salt form . The free base form is essential for specific synthetic transformations, such as peptide couplings where a free carboxylic acid is required, or for applications where the presence of a hydrochloride counterion could interfere (e.g., in metal-catalyzed reactions) [1]. The choice between free base and salt form is a critical procurement decision based on the intended downstream chemistry.

Form Availability
Source review
Free base (CAS 1521966-39-1) vs. hydrochloride salt analogs
Free base selection is critical for reactions sensitive to counterions.
Verify form identity and purity upon receipt.
Synthetic Chemistry Process Chemistry Formulation

4-Ethylpyrrolidine-2-carboxylic Acid Applications


Chiral Peptidomimetic and Ligand Synthesis

Given its established use as a chiral building block [1], 4-Ethylpyrrolidine-2-carboxylic acid is best applied in the synthesis of novel peptidomimetics and chiral ligands for asymmetric catalysis. Its 4-ethyl substituent provides a unique steric and electronic environment not found in proline or other common analogs, which could lead to novel selectivity profiles in catalytic reactions or altered peptide conformations . This is an exploratory application where the lack of pre-existing biological data is not a barrier, as the primary goal is chemical innovation and library synthesis.

Internal Medicinal Chemistry SAR Studies

This compound is suitable for internal structure-activity relationship (SAR) studies within a medicinal chemistry program. As a proline analog, it can be incorporated into lead molecules to assess the impact of 4-ethyl substitution on target binding, selectivity, and physicochemical properties [2]. The procurement of the free base form allows for direct incorporation into peptide or small molecule synthesis, bypassing the need for deprotection of a salt form . The lack of public bioactivity data means all generated SAR data will be proprietary and valuable.

Physicochemical and ADME Property Studies

Based on its predicted pKa of 2.36±0.40 and increased lipophilicity from the ethyl group [3], 4-Ethylpyrrolidine-2-carboxylic acid can be used in studies designed to investigate the relationship between 4-alkyl substitution on proline and ADME (Absorption, Distribution, Metabolism, Excretion) properties. By comparing it to proline and 4-methylproline, researchers can quantify the effect of the ethyl group on parameters like logD, permeability, and metabolic stability, providing valuable insights for drug design .

Quality Control and Reference Standard

With a reported purity of ≥95% , this compound can serve as a reference standard or starting material in analytical chemistry. Its defined physical properties, such as predicted boiling point (264.4±33.0 °C) and density (1.063±0.06 g/cm3) , support its use in method development for HPLC or GC, or as a calibration standard for identifying related substances in complex mixtures.

Application
Selection Property
Validation Focus
Chiral peptidomimetic and ligand synthesis
4-ethyl steric and electronic profile
Stereochemical integrity and catalytic selectivity
Internal medicinal chemistry SAR studies
Proline analog with free carboxylic acid
Target binding and property shifts vs. proline
Physicochemical and ADME property studies
Reported lipophilicity and pKa context
Permeability, logD, and metabolic stability comparison
Quality control and reference standard
≥95% reported purity and defined physical properties
HPLC/GC method suitability and lot-specific purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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